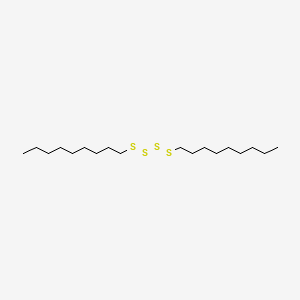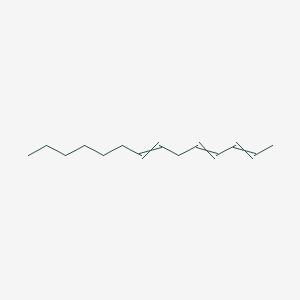
Tetradeca-2,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-2,4,7-triene is an organic compound characterized by its unique structure featuring three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-2,4,7-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of tetradeca-2,4,6,8-tetraene, which can be achieved using a palladium catalyst under controlled conditions . Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-2,4,7-triene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Applications De Recherche Scientifique
Tetradeca-2,4,7-triene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Tetradeca-2,4,7-triene exerts its effects is primarily through its interaction with cellular membranes and enzymes. The conjugated double bonds allow the compound to participate in electron transfer reactions, which can disrupt cellular processes and lead to various biological effects . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific proteins and enzymes involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Tetradeca-2,4,6-trienoic acid: Another polyene with similar structural features but different functional groups.
Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide: A compound with both olefinic and acetylenic linkages.
Tetradeca-2-en-10,12-diynoic acid isobutylamide: Known for its unique acetylenic bonds.
Uniqueness: Tetradeca-2,4,7-triene stands out due to its specific arrangement of double bonds, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
113523-39-0 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
tetradeca-2,4,7-triene |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3 |
Clé InChI |
MHXAZNOAOFRDHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



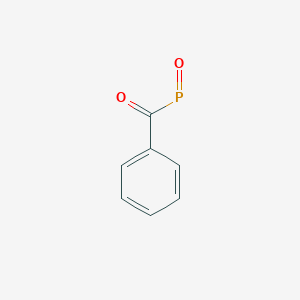
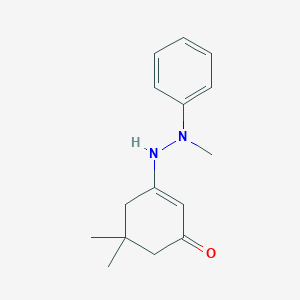

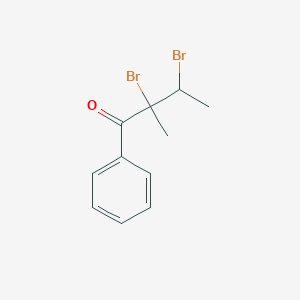
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
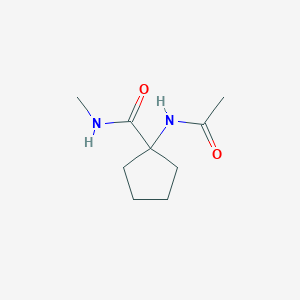
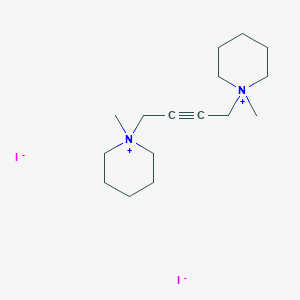
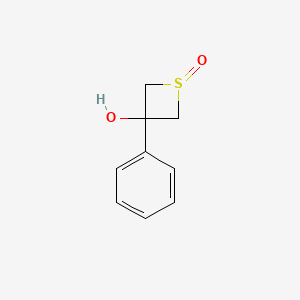
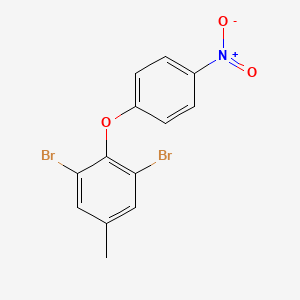
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
